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Compound of Interest

Compound Name: Carotegrast

Cat. No.: B1668454 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed overview of the clinical application and scientific basis

for the use of carotegrast methyl in patients with moderately active ulcerative colitis (UC) who

have had an inadequate response or intolerance to mesalazine (also known as 5-

aminosalicylic acid or 5-ASA).

Introduction
Carotegrast methyl (trade name Carogra®) is an orally administered small-molecule α4-

integrin antagonist. It represents a targeted therapeutic approach for ulcerative colitis, a chronic

inflammatory bowel disease. Unlike the broader anti-inflammatory effects of mesalazine,

carotegrast methyl specifically inhibits the migration of inflammatory cells into the gut mucosa.

This document outlines the mechanisms of action of both drugs, summarizes the key clinical

trial data for carotegrast methyl in the context of mesalazine failure, and provides a detailed

protocol for a pivotal Phase 3 study.

Mechanisms of Action
Carotegrast Methyl: α4-Integrin Antagonist
Carotegrast methyl is a prodrug that is converted in the liver to its active form, carotegrast.[1]

The active metabolite exerts its anti-inflammatory effect by antagonizing α4-integrin.[2][3] This
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antagonism blocks the interaction of α4β1 integrin with Vascular Cell Adhesion Molecule-1

(VCAM-1) and, more importantly for UC, the interaction of α4β7 integrin with Mucosal

Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[2][4] MAdCAM-1 is primarily expressed on

the vascular endothelial cells of the gastrointestinal tract. By blocking this interaction,

carotegrast methyl selectively inhibits the trafficking and infiltration of lymphocytes into the

inflamed intestinal tissue, thereby reducing mucosal inflammation.[4][5]
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Mechanism of Action for Carotegrast Methyl.

Mesalazine: Broad Anti-Inflammatory Agent
The exact mechanism of mesalazine is not fully understood but is known to be multifactorial,

acting topically on the colonic mucosa.[6][7] Its primary anti-inflammatory effects are attributed

to:

Inhibition of Pro-inflammatory Mediators: Mesalazine inhibits the cyclooxygenase (COX) and

lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes, which

are key drivers of inflammation.[7][8][9]

Modulation of Transcription Factors: It can activate the peroxisome proliferator-activated

receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[6]

Additionally, it may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key

transcription factor that controls the expression of many pro-inflammatory genes.[6][9]
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Antioxidant Properties: Mesalazine can act as a scavenger of free radicals, which may

contribute to reducing tissue damage in the inflamed gut.
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Multi-faceted Mechanism of Action for Mesalazine.

Data Presentation: Clinical Trial Results
The following tables summarize quantitative data from a pivotal Phase 3 clinical trial of

carotegrast methyl (AJM300) and representative data from studies on high-dose mesalazine

for moderately active UC.

Table 1: Efficacy of Carotegrast Methyl in Mesalazine-
Refractory UC (Phase 3 Study - NCT03531892)[2][5][10]
[11][12][13]
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Endpoint (at
Week 8)

Carotegrast
Methyl (960
mg TID)
(n=102)

Placebo
(n=101)

Odds Ratio
(95% CI)

p-value

Primary Endpoint

Clinical

Response¹
45% 21% 3.30 (1.73–6.29) 0.00028

Secondary

Endpoints

Symptomatic

Remission²
31% 15% 2.59 (1.23–5.47) 0.010

Endoscopic

Improvement³
55% 27% 3.42 (1.82–6.43) 0.0001

Endoscopic

Remission⁴
29% 13% 2.76 (1.24–6.13) 0.010

Mucosal

Healing⁵
38% 19% 2.66 (1.33–5.32) 0.004

¹Reduction in Mayo Clinic score of ≥30% and ≥3 points, with a decrease in rectal bleeding

subscore of ≥1 point or a rectal bleeding subscore of 0 or 1. ²Stool frequency subscore of 0 and

rectal bleeding subscore of 0. ³Mayo endoscopic subscore of 0 or 1. ⁴Mayo endoscopic

subscore of 0. ⁵Defined as a Mayo endoscopic subscore of 0 or 1.

Table 2: Representative Efficacy of High-Dose
Mesalazine in Moderately Active UC
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Study /
Formulation

Dose
Endpoint
(Time)

Remission
Rate

Comparator

Kamm et al. /

MMX

Mesalazine[4]

4.8 g/day

Combined

Clinical &

Endoscopic

Remission (8

weeks)

36.0% Placebo (22.8%)

ASCEND II /

Eudragit-S-

coated[4]

4.8 g/day

Treatment

Success (6

weeks)

71.8%
2.4 g/day

(59.2%)

Meucci et al. /

Oral + Topical[8]

[10]

4g oral + 2g

rectal

Clinical

Remission (6

weeks)

75% N/A

Flourié et al. /

Prolonged-

release

4 g/day (OD)

Clinical &

Endoscopic

Remission (8

weeks)

52.1% 2g BD (41.8%)

Note: Direct comparison between trials is not possible due to differences in study design,

patient populations, and endpoint definitions.

Experimental Protocols
Protocol: Phase 3, Multicenter, Randomized, Double-
Blind, Placebo-Controlled Study of Carotegrast Methyl
(AJM300)
This protocol is based on the design of the AJM300/CT3 study (NCT03531892).[2][5][11][12]

[13][14]

1. Objective: To evaluate the efficacy and safety of carotegrast methyl as induction therapy for

patients with moderately active ulcerative colitis who have an inadequate response or

intolerance to mesalazine.
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2. Study Design:

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Conducted at 82 hospitals and clinics in Japan.

Consisted of a treatment phase (8 weeks) and an open-label extension/re-treatment phase.

3. Patient Population:

Inclusion Criteria:

Age 18-75 years.

Diagnosed with ulcerative colitis.

Moderately active disease, defined by a Mayo Clinic score of 6 to 10 (inclusive).

Mayo endoscopic subscore of ≥2.

Mayo rectal bleeding subscore of ≥1.

Documented inadequate response or intolerance to oral mesalazine (≥2.4 g/day ).

Exclusion Criteria:

Severe or fulminant colitis.

Use of corticosteroids, immunomodulators, or biologic agents within a specified washout

period.

History of major surgery of the colon.

Clinically significant infection.

4. Randomization and Blinding:

203 eligible patients were randomly assigned in a 1:1 ratio to receive either carotegrast
methyl or placebo.
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Randomization was stratified by Mayo Clinic score (6-7 vs. 8-10) and prior use of

corticosteroids.

Patients, investigators, site staff, and sponsor personnel were masked to the treatment

assignment.

5. Investigational Product and Dosing:

Treatment Group: Carotegrast methyl 960 mg.

Control Group: Matching placebo.

Administration: Administered orally, three times per day, for 8 weeks.

6. Efficacy Assessments:

Primary Endpoint: Clinical response at Week 8, defined as a reduction in the total Mayo

Clinic score of at least 30% and at least 3 points from baseline, accompanied by a decrease

in the rectal bleeding subscore of at least 1 point or an absolute rectal bleeding subscore of

0 or 1.

Secondary Endpoints (at Week 8):

Symptomatic remission (stool frequency subscore of 0 and rectal bleeding subscore of 0).

Endoscopic improvement (Mayo endoscopic subscore of 0 or 1).

Endoscopic remission (Mayo endoscopic subscore of 0).

Changes in partial Mayo score and individual subscores.

7. Safety Assessments:

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

Vital signs, physical examinations, and clinical laboratory tests (hematology, serum

chemistry, urinalysis).
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8. Statistical Analysis:

The primary efficacy analysis was performed on the full analysis set, including all

randomized patients who received at least one dose of the study drug.

The proportion of patients meeting the primary endpoint was compared between the

carotegrast methyl and placebo groups using a chi-squared test. An odds ratio and its 95%

confidence interval were calculated.
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Workflow of the Carotegrast Methyl Phase 3 Trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.darmzentrum-bern.ch/fileadmin/darmzentrum/Education/Journal_Club/2022/JC-22-04-27_AJM300__carotegrast_methyl___an_oral_antagonist_of.pdf
https://www.researchgate.net/publication/359620512_AJM300_carotegrast_methyl_an_oral_antagonist_of_a4-integrin_as_induction_therapy_for_patients_with_moderately_active_ulcerative_colitis_a_multicentre_randomised_double-blind_placebo-controlled_phase_3
https://academic.oup.com/ecco-jcc/article/10/8/925/2392141
https://www.benchchem.com/product/b1668454#carotegrast-methyl-in-combination-with-mesalazine-studies
https://www.benchchem.com/product/b1668454#carotegrast-methyl-in-combination-with-mesalazine-studies
https://www.benchchem.com/product/b1668454#carotegrast-methyl-in-combination-with-mesalazine-studies
https://www.benchchem.com/product/b1668454#carotegrast-methyl-in-combination-with-mesalazine-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

